5-Amino-2-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-fluoroquinoline is a fluorinated derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroquinoline typically involves the nucleophilic substitution of a fluorine atom on a quinoline derivative. One common method is the reaction of 2-fluoroquinoline with ammonia or an amine under suitable conditions. This reaction can be catalyzed by transition metals or conducted under high-temperature conditions to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as halogens, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitro- or nitroso-quinoline derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
5-Amino-2-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its antibacterial, antineoplastic, and antiviral properties, making it a candidate for drug development.
Industry: The compound finds applications in the production of dyes, agrochemicals, and materials for liquid crystals
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoroquinoline involves its interaction with specific molecular targets. In antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death. This mechanism is similar to that of other fluoroquinolones, which inhibit DNA synthesis and replication .
Comparison with Similar Compounds
2-Fluoroquinoline: Lacks the amino group, resulting in different reactivity and biological activity.
5-Aminoquinoline: Lacks the fluorine atom, which affects its biological properties.
Fluoroquinolones: A broader class of compounds with similar antibacterial mechanisms but varying in their specific structures and activities
Uniqueness: 5-Amino-2-fluoroquinoline is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-fluoroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMHMPWPHIJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.